molecular formula C11H13N5O3S B5344014 (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide

Cat. No.: B5344014
M. Wt: 295.32 g/mol
InChI Key: XFIAIEPMLAPSGN-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-7(14-15-11(12)20)6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H3,12,15,20)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIAIEPMLAPSGN-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-nitroaniline with a suitable butanamide derivative under specific conditions. The reaction may proceed through the formation of an intermediate hydrazone, followed by the introduction of a carbamothioyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, while also optimizing reaction time and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. Additionally, it may interfere with cellular pathways by modulating the activity of signaling proteins or transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-methylphenyl)butanamide
  • (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-chlorophenyl)butanamide
  • (3Z)-3-(carbamothioylhydrazinylidene)-N-(4-bromophenyl)butanamide

Uniqueness

(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the compound’s ability to form stable hydrazone and carbamothioyl derivatives further enhances its utility in synthetic and medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.